Decahydronaphthalen-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

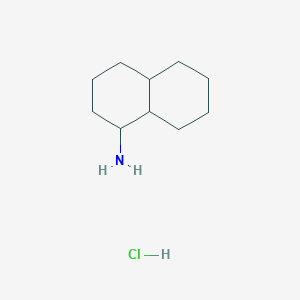

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h8-10H,1-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIKJECRXQMKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Bicyclic Amines in Organic Synthesis

Bicyclic amines are a class of organic molecules characterized by two fused ring structures containing at least one nitrogen atom. This structural motif imparts a unique three-dimensional architecture that is of great interest in various areas of chemical synthesis.

The rigid framework of bicyclic amines, such as the decahydronaphthalene (B1670005) system, reduces the conformational flexibility of the molecule. This rigidity can be advantageous in the design of molecules with specific spatial orientations, which is crucial in fields like medicinal chemistry and materials science. The fixed orientation of substituents on the bicyclic scaffold can lead to enhanced selectivity in chemical reactions and more specific interactions with biological targets.

Furthermore, bicyclic amines serve as valuable building blocks for the synthesis of more complex molecular architectures. Their inherent structural features can be exploited to construct polycyclic systems and natural product analogs. The presence of the amine functional group provides a reactive handle for a wide array of chemical transformations, including acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions.

An Overview of Amine Hydrochloride Derivatives in Chemical Transformations

Amines are often converted to their hydrochloride salts to improve their stability and handling characteristics. As free bases, many amines are volatile, air-sensitive, or have a strong odor. The formation of a salt by reacting the amine with hydrochloric acid results in a more stable, crystalline solid that is easier to store and handle.

From a chemical reactivity standpoint, the hydrochloride salt of an amine serves as a protected form of the amine. The protonated ammonium (B1175870) species is significantly less nucleophilic than the free amine. epa.gov This allows for selective reactions to occur at other sites in the molecule without interference from the amine group. The free amine can be readily regenerated by treatment with a base, making the hydrochloride salt an effective protecting group. chem-space.com

In many reactions, the use of an amine hydrochloride salt allows for the controlled in-situ generation of the free amine. By adding a stoichiometric amount of base, the reactive amine can be liberated as needed for the reaction to proceed. This approach is particularly useful in reactions that are sensitive to the concentration of the free amine.

The Scope of Academic Inquiry into Decahydronaphthalen 1 Amine Hydrochloride Research

Direct Synthesis Pathways to this compound

The formation of this compound is a two-stage process: first, the synthesis of the free amine, decahydronaphthalen-1-amine, followed by its conversion to the hydrochloride salt.

Hydrogenation-Based Routes to Decahydronaphthalen-1-amine

The primary route to decahydronaphthalen-1-amine involves the catalytic hydrogenation of its aromatic precursor, 1-naphthylamine (B1663977) (also known as naphthalen-1-amine). This transformation saturates the naphthalene (B1677914) ring system, converting it to the decalin framework. The reduction is typically performed using hydrogen gas under pressure in the presence of a metal catalyst.

Commonly, the reduction of 1-nitronaphthalene (B515781) is a precursor step, which is first reduced to 1-naphthylamine using reagents like iron in hydrochloric acid or through catalytic hydrogenation over a nickel catalyst. nih.gov Subsequent exhaustive hydrogenation of 1-naphthylamine yields the desired decahydronaphthalen-1-amine. While specific conditions for the full hydrogenation of 1-naphthylamine to the decahydro- stage are not extensively detailed in readily available literature, the process is analogous to other aromatic amine hydrogenations. Such reactions often require robust catalysts and forcing conditions to achieve complete saturation of the aromatic system.

Another related approach is the enzymatic reductive amination of 2-tetralones, which produces 2-aminotetralin derivatives. nih.gov While this produces a different isomer, the principles of reductive amination are a key strategy in amine synthesis. Transfer hydrogenation, using hydrogen donors like amine-boranes or isopropanol (B130326) with a catalyst, represents an alternative to using high-pressure hydrogen gas and can be applied to the synthesis of various amines. nih.govrsc.orgnih.gov

Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Amines

| Catalyst | Hydrogen Source | Typical Pressure | Typical Temperature | Notes |

|---|---|---|---|---|

| Nickel-based (e.g., Raney Ni) | H₂ Gas | High Pressure | Elevated | Commonly used for aromatic ring saturation. nih.gov |

| Ruthenium-based | Formate (B1220265)/Isopropanol | Atmospheric | Moderate | Used in transfer hydrogenation/reductive amination. rsc.org |

| Cobalt-based | Amine-boranes | Atmospheric | Moderate | Effective for transfer hydrogenation of various substrates. nih.gov |

Salt Formation Methods for this compound

Once the free base, decahydronaphthalen-1-amine, is synthesized and isolated, it is converted into its hydrochloride salt to improve stability, crystallinity, and handling properties. This is a standard acid-base reaction. quora.com

Several methods are commonly employed for this transformation:

Using Hydrogen Chloride Gas: Bubbling anhydrous hydrogen chloride gas through a solution of the amine in a dry, non-protic organic solvent (such as diethyl ether, dioxane, or ethanol) is a common method. The hydrochloride salt, being ionic, is typically insoluble in these solvents and precipitates out, allowing for easy isolation by filtration. researchgate.net

Using Aqueous Hydrochloric Acid: The amine can be dissolved in a suitable solvent like isopropanol, and concentrated aqueous hydrochloric acid is added dropwise until the solution is neutralized. The salt may then be precipitated by adding a less polar co-solvent, such as diethyl ether or acetone, or by evaporating the solvent. sciencemadness.orgsciencemadness.org

Using HCl in an Organic Solvent: A convenient and widely used method involves adding a pre-prepared solution of hydrogen chloride in an organic solvent, such as HCl in dioxane or dry ethanol (B145695). This solution is added to the amine solution, often at reduced temperatures, to induce precipitation of the hydrochloride salt. researchgate.net

The choice of solvent is critical to ensure the precipitation of the salt for efficient recovery. sciencemadness.org

Novel Synthetic Strategies for Amine Hydrochlorides

Modern synthetic chemistry seeks to develop more efficient and streamlined processes. For amine hydrochlorides, this includes one-pot procedures that combine synthesis and salt formation, or methods that use alternative reagents.

A notable strategy involves the direct use of amine hydrochloride salts in subsequent reactions, avoiding the need to isolate the free amine. For instance, functionalized ketimines can be prepared in a one-pot reaction from a ketone and an amine hydrochloride salt using a drying agent like titanium tetrachloride (TiCl₄). tandfonline.com

Another innovative approach involves the simultaneous addition of the organic amine and hydrogen chloride to an organic solvent. This method is designed to prepare a fine suspension of the amine hydrochloride, which can be particularly useful for subsequent reactions where the salt is used directly as a reactant. google.com Furthermore, amine hydrochlorides can be prepared by heating the free amine with ammonium chloride in ethanol, providing a high yield of the salt upon solvent removal. tandfonline.com These methods offer practical alternatives to traditional multi-step isolation and salt formation procedures.

Derivatization Reactions of this compound

The primary amine group of decahydronaphthalen-1-amine is a versatile functional handle for a wide range of chemical transformations. The hydrochloride salt can often be used directly in these reactions, typically in the presence of a base to liberate the free amine in situ.

Amidation and Acylation Reactions

Amidation, or acylation, is the formation of an amide bond by reacting the amine with a carboxylic acid or its derivative. This is one of the most fundamental reactions of primary amines. chemistrysteps.com

Common acylating agents and methods include:

Acyl Chlorides: The amine (liberated from its salt with a base) reacts readily with acyl chlorides to form amides. The reaction is often rapid and high-yielding. youtube.comrsc.org

Carboxylic Acids with Coupling Reagents: Direct reaction with a carboxylic acid requires an activating agent or "coupling reagent" to facilitate the dehydration reaction. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like HOBt (Hydroxybenzotriazole). chemistrysteps.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for direct amidation. nih.gov

Orthoesters: A novel method allows for the direct conversion of amine hydrochloride salts to their corresponding acetamides using orthoesters like trimethyl orthoacetate. This reaction can be performed under thermal or microwave conditions and proceeds through an O-methylimidate intermediate. tandfonline.comtandfonline.com

These reactions provide access to a diverse range of N-substituted amides derived from the decahydronaphthalene scaffold.

Table 2: Common Amidation/Acylation Methods

| Acylating Agent | Coupling/Activating Agent | Typical Byproduct | Reference |

|---|---|---|---|

| Acyl Chloride | None (Base often required) | HCl | youtube.com |

| Carboxylic Acid | EDC/DCC | Urea (B33335) derivative | chemistrysteps.com |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | SO₂, HCl | rsc.org |

| Trimethyl Orthoacetate | None (Reacts directly with HCl salt) | Methanol (B129727), Methyl Acetate | tandfonline.comtandfonline.com |

Formation of Urea Derivatives

Urea derivatives are another important class of compounds synthesized from primary amines. The synthesis typically involves reacting the amine with a carbonyl source that can be attacked by two amine nucleophiles. nih.gov

Key synthetic routes to ureas from decahydronaphthalen-1-amine include:

Reaction with Isocyanates: This is the most direct method for forming unsymmetrical ureas. The primary amine acts as a nucleophile, attacking the electrophilic carbon of an isocyanate (R-N=C=O) to form the urea linkage. This reaction is generally high-yielding and does not require a catalyst or base. commonorganicchemistry.combritannica.com

Reaction with Phosgene (B1210022) or Phosgene Equivalents: The traditional method involves the reaction of an amine with highly toxic phosgene (COCl₂). nih.gov To improve safety, solid phosgene substitutes like triphosgene (B27547) or carbonyldiimidazole (CDI) are now widely used. nih.govcommonorganicchemistry.com The amine reacts with the phosgene equivalent to form a reactive intermediate (e.g., an isocyanate or a carbamoyl-imidazole), which then reacts with a second molecule of amine to yield the urea. nih.gov

Carbonylative Approaches: Modern methods utilize carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source, which are greener alternatives to phosgene. rsc.orgoup.com Catalytic oxidative carbonylation of amines using a transition metal catalyst and CO can produce ureas. nih.govoup.com Reactions using CO₂ often require specific catalysts and conditions to drive the dehydration of the intermediate carbamic acid. rsc.org

Reaction with Carbamates: Phenyl carbamates can react with amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to produce ureas in high yield, avoiding harsh reagents. google.com

These methodologies allow for the synthesis of both symmetrical (where both nitrogen atoms are substituted with the decahydronaphthyl group) and unsymmetrical ureas.

Synthesis of Isocyanates from this compound Precursors

The conversion of primary amine hydrochlorides to isocyanates is a well-established transformation in organic synthesis, often involving the use of phosgene or a phosgene equivalent. The general reaction proceeds by the treatment of the amine salt with phosgene (COCl₂) in an inert solvent. This process is applicable to a wide range of amines, including alicyclic structures like this compound.

The synthesis typically involves suspending or slurrying the this compound in a high-boiling inert solvent. A variety of solvents can be employed, with chlorinated hydrocarbons or aromatic solvents being common choices. Phosgene is then introduced into the reaction mixture, often at elevated temperatures. The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride to yield the corresponding isocyanate, decahydronaphthyl isocyanate.

An alternative, less hazardous approach involves the use of diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) as substitutes for the highly toxic phosgene gas. These reagents generate phosgene in situ, offering a safer and more manageable reaction setup. Another phosgene-free method that can be applied is the reaction of the amine hydrochloride with oxalyl chloride in a suitable high-boiling solvent.

| Reagent | General Conditions | Product |

| Phosgene (COCl₂) | Inert solvent (e.g., toluene, chlorobenzene), elevated temperature | Decahydronaphthyl isocyanate |

| Diphosgene/Triphosgene | Inert solvent, often with a base or catalyst | Decahydronaphthyl isocyanate |

| Oxalyl Chloride | High-boiling solvent (e.g., o-dichlorobenzene) | Decahydronaphthyl isocyanate |

Alkylation Reactions of the Amine Moiety

The primary amine group of decahydronaphthalen-1-amine is nucleophilic and readily undergoes alkylation reactions with various electrophiles, most commonly alkyl halides. This reaction provides a straightforward method for the synthesis of secondary and tertiary amines derived from the decahydronaphthalene scaffold.

Direct alkylation with one equivalent of an alkyl halide can lead to the formation of the corresponding secondary amine. However, a common challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, competes for the alkylating agent, leading to the formation of the tertiary amine and even the quaternary ammonium salt.

To achieve selective mono-alkylation, several strategies can be employed. The use of a large excess of the primary amine can favor the formation of the secondary amine. Alternatively, protecting group strategies can be utilized, where the primary amine is first converted to a derivative with reduced reactivity (e.g., a sulfonamide), followed by alkylation and subsequent deprotection.

Reductive amination offers another powerful method for the controlled alkylation of decahydronaphthalen-1-amine. This involves the reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method provides high selectivity and is a widely used alternative to direct alkylation with alkyl halides.

| Alkylating Agent | Reaction Type | Potential Products |

| Alkyl Halide (e.g., R-Br, R-I) | Nucleophilic Substitution | Secondary amine, Tertiary amine, Quaternary ammonium salt |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary or Tertiary amine |

This compound as a Synthetic Intermediate

Building Block Applications in Complex Molecule Synthesis

The decahydronaphthalene framework, also known as decalin, is a prevalent structural motif in a wide array of natural products and biologically active molecules, particularly steroids and terpenes. The rigid, three-dimensional structure of the decalin scaffold makes it an attractive building block in medicinal chemistry and the total synthesis of complex natural products. Decahydronaphthalen-1-amine provides a functionalized decalin core that can be elaborated into more complex structures.

The amine functionality serves as a handle for introducing a variety of substituents and for constructing larger molecular assemblies. For instance, the amine can be acylated to form amides, which are common linkages in pharmaceuticals. It can also be used in the formation of heterocyclic rings fused to the decalin system. The chirality of decahydronaphthalen-1-amine, which can exist as different stereoisomers, makes it a valuable chiral building block for the enantioselective synthesis of complex targets. When a specific stereoisomer of the amine is used, its chirality can be transferred to the final product, which is a critical aspect in the synthesis of pharmaceuticals where often only one enantiomer exhibits the desired biological activity.

The decalin scaffold has been identified as a promising moiety in the design of selective inhibitors for various biological targets. For example, a decalin-based bicyclic scaffold has been explored for the development of selective ligands for FKBP51, a protein implicated in stress-related disorders and other diseases. nih.gov The rigid conformation of the decalin system can help in locking a ligand into a specific bioactive conformation, thereby enhancing its potency and selectivity. nih.gov

Role in Multi-Step Reaction Sequences

In the context of multi-step organic synthesis, decahydronaphthalen-1-amine can serve as a crucial starting material or an intermediate in a longer reaction sequence. The planning of such syntheses often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. Decahydronaphthalen-1-amine can be identified as a key synthon in the retrosynthesis of complex molecules containing the decalin core.

A typical multi-step sequence involving decahydronaphthalen-1-amine might begin with the modification of the amine group, as described in the previous sections (e.g., alkylation, acylation, or conversion to an isocyanate). This would be followed by further transformations on the newly introduced functional group or on the decalin ring itself. For example, the isocyanate derivative can be reacted with alcohols or amines to form carbamates or ureas, respectively, introducing further diversity.

The use of protecting groups is often essential in multi-step syntheses to mask the reactivity of the amine functionality while other parts of the molecule are being modified. For instance, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to prevent it from interfering with subsequent reactions, and then deprotected at a later stage to reveal the free amine for further functionalization. The strategic use of decahydronaphthalen-1-amine in a multi-step sequence allows for the systematic construction of complex molecular architectures with a high degree of control over the final structure.

Catalytic Applications and Implications

Investigation of Decahydronaphthalen-1-amine as a Catalyst

Chiral amines and their derivatives have emerged as a powerful class of organocatalysts, capable of promoting a wide range of asymmetric transformations. These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity. Given that decahydronaphthalen-1-amine is a chiral primary amine, it and its derivatives are potential candidates for investigation as organocatalysts.

While specific studies detailing the use of decahydronaphthalen-1-amine itself as a catalyst are not prevalent in the literature, its structural features suggest potential applications. Chiral primary amines can catalyze, for example, asymmetric aldol reactions, Michael additions, and Mannich reactions. The rigid decalin backbone could impart a well-defined chiral environment around the catalytic site, potentially leading to high levels of stereocontrol in the catalyzed reactions.

Further derivatization of the amine group could lead to more sophisticated catalysts. For instance, the synthesis of thiourea (B124793) or squaramide derivatives of chiral amines has been shown to produce highly effective hydrogen-bond donor catalysts for a variety of asymmetric reactions. nih.gov The combination of the chiral decahydronaphthalene scaffold with a hydrogen-bonding moiety could result in novel bifunctional catalysts with unique reactivity and selectivity. The investigation of decahydronaphthalen-1-amine and its derivatives in the field of organocatalysis represents a promising area for future research.

Influence of Hydrochloride Salt Form on Catalytic Activity

In principle, the hydrochloride salt form of an amine can exert several influences on its behavior as a catalyst compared to its free base form. These potential influences, drawn from general principles of organocatalysis, include:

Brønsted Acidity: The presence of the hydrochloride salt introduces a proton source (H+), which can participate in the catalytic cycle. This Brønsted acidity can be crucial in reactions that require the activation of substrates through protonation. For instance, in reactions involving carbonyl compounds, protonation of the carbonyl oxygen can enhance its electrophilicity, making it more susceptible to nucleophilic attack.

Stereocontrol: The ionic nature and the steric bulk of the hydrochloride counter-ion can influence the transition state geometry of a reaction. This can have a significant impact on the stereochemical outcome, potentially leading to higher enantioselectivity or diastereoselectivity in asymmetric transformations. The formation of a more rigid and organized transition state, involving the amine hydrochloride, substrate, and other reactants, can favor the formation of one stereoisomer over others.

Solubility and Stability: The salt form of an amine often exhibits different solubility profiles compared to the free amine. This can be a critical factor in the choice of solvent and reaction conditions, which in turn can affect the reaction rate and catalyst efficiency. Furthermore, the hydrochloride salt may offer greater stability under certain reaction conditions.

While these points provide a general framework for understanding the potential role of the hydrochloride salt in catalysis, the absence of specific experimental data for this compound prevents a detailed and quantitative discussion. Further research, including comparative studies of the catalytic activity of decahydronaphthalen-1-amine in its free base and hydrochloride salt forms in various chemical transformations, would be necessary to generate the specific findings and data required for a comprehensive analysis.

Enantiomeric and Diastereomeric Considerations

The complex structure of decahydronaphthalen-1-amine gives rise to a number of stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The core of the target molecule is the decahydronaphthalene, or decalin, ring system. This fused bicyclic system can exist as two distinct diastereomers: cis-decalin and trans-decalin. This isomerism arises from the way the two cyclohexane (B81311) rings are fused together.

In cis-decalin , the hydrogen atoms at the bridgehead carbons (C-4a and C-8a) are on the same side of the ring system. This forces the molecule into a conformation where one ring is angled relative to the other.

In trans-decalin , the bridgehead hydrogens are on opposite sides, resulting in a more rigid and flatter structure.

These two diastereomeric skeletons form the foundation for the subsequent isomerism introduced by the amine group. The distinct shapes of the cis and trans isomers lead to different physical properties, which is a key principle exploited in their separation.

The introduction of an amine group at the C-1 position creates an additional chiral center. Consequently, both cis- and trans-decalin skeletons can give rise to enantiomeric pairs of decahydronaphthalen-1-amine. This results in a total of four possible stereoisomers, which exist as two pairs of enantiomers.

trans-decahydronaphthalen-1-amine : The amine group can be in either an axial or equatorial position relative to the cyclohexane ring it is attached to. This leads to a pair of enantiomers: (1R,4aS,8aR)-decahydronaphthalen-1-amine and (1S,4aR,8aS)-decahydronaphthalen-1-amine.

cis-decahydronaphthalen-1-amine : Similarly, the cis-fused ring system also gives rise to a pair of enantiomers: (1R,4aS,8aS)-decahydronaphthalen-1-amine and (1S,4aR,8aR)-decahydronaphthalen-1-amine.

The relationship between an isomer from the trans family and an isomer from the cis family is diastereomeric. Each of these isomers, when isolated, will rotate plane-polarized light in equal but opposite directions to its enantiomer.

Chiral Resolution Techniques for Decahydronaphthalen-1-amine Racemates

The synthesis of decahydronaphthalen-1-amine typically results in a racemic mixture, containing equal amounts of the enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for obtaining optically pure compounds. wikipedia.org One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org

This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent. libretexts.orglibretexts.org The acid-base reaction between the basic amine and the acidic resolving agent forms a pair of diastereomeric salts.

(R/S)-Amine + (R)-Acid → (R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. pbworks.com This difference in solubility is the basis for their separation.

The success of a diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. The ideal agent will form a salt with one enantiomer of the amine that is significantly less soluble in a given solvent than the salt formed with the other enantiomer. Common chiral acids used for the resolution of primary amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org

The optimization process typically involves screening a variety of chiral acids and solvents to find the combination that provides the best separation efficiency, which is a factor of both yield and enantiomeric excess of the desired product.

Table 1: Illustrative Screening of Chiral Resolving Agents for Racemic trans-Decahydronaphthalen-1-amine

| Chiral Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee, %) | Resolving Efficiency |

|---|---|---|---|---|

| (+)-Tartaric Acid | Methanol | 45 | 85 | Good |

| (-)-Mandelic Acid | Ethanol | 38 | 75 | Moderate |

| (+)-Camphor-10-sulfonic Acid | Isopropanol | 52 | 92 | Excellent |

| (-)-O,O'-Dibenzoyltartaric Acid | Ethyl Acetate | 48 | 95 | Excellent |

Once the optimal resolving agent and solvent system are identified, the separation is achieved through fractional crystallization. researchgate.net The solution containing the two diastereomeric salts is typically cooled to induce crystallization of the less soluble salt. nih.gov The precipitated solid, now enriched in one diastereomer, is then isolated by filtration.

The efficiency of this separation can be influenced by several factors, including the rate of cooling, agitation, and the concentration of the solution. semanticscholar.org To achieve high enantiomeric purity, the isolated diastereomeric salt may need to be recrystallized one or more times. researchgate.net

Table 2: Effect of Solvent on the Fractional Crystallization of the Diastereomeric Salt with (+)-Camphor-10-sulfonic Acid

| Solvent | Crystallization Temperature (°C) | Yield of Precipitate (%) | Enantiomeric Excess of Amine (ee, %) |

|---|---|---|---|

| Methanol | 0 | 42 | 95 |

| Ethanol | 5 | 40 | 97 |

| Isopropanol | 5 | 48 | 98 |

| Acetonitrile (B52724) | 10 | 35 | 90 |

After separation, the purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. The amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. The chiral resolving agent can often be recovered from the aqueous layer and reused, making the process more economical.

Chromatographic Separation Methods

Chromatographic techniques are paramount for the separation and quantification of the enantiomers of chiral amines. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most powerful and widely used methods for this purpose. chromatographyonline.comresearchgate.net

Chiral HPLC is a cornerstone technique for resolving enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For a primary amine like decahydronaphthalen-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. hplc.euresearchgate.net

The development of a successful HPLC separation method involves the careful optimization of several parameters. The choice of mobile phase, operating in either normal-phase, reversed-phase, or polar organic mode, significantly impacts selectivity. In normal-phase chromatography, typical mobile phases consist of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol or isopropanol. For basic analytes like amines, peak shape and resolution can be poor due to strong interactions with the silica (B1680970) surface of the CSP. To counteract this, small amounts of a basic additive, such as diethylamine (B46881) (DEA), or an acidic additive, like trifluoroacetic acid (TFA), are often incorporated into the mobile phase. nih.govchromforum.org These additives serve to minimize unwanted ionic interactions and improve chromatographic performance. nih.gov

| Parameter | Description | Typical Conditions for Primary Amines |

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide derivatives (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). |

| Mobile Phase Mode | The polarity regime of the chromatography. | Normal-Phase (Hexane/Alcohol) or Polar Organic (Acetonitrile/Methanol). chromatographyonline.com |

| Modifiers | Alcohols used to adjust solvent strength and selectivity. | Ethanol, 2-Propanol (Isopropanol), Methanol. |

| Additives | Acids or bases used to improve peak shape and resolution. | Basic: Diethylamine (DEA); Acidic: Trifluoroacetic Acid (TFA), Ethanesulfonic Acid (ESA). nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min for analytical scale. |

| Temperature | Column temperature can affect selectivity and efficiency. | Typically ambient to 40°C. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact ("green chemistry"). chromatographyonline.comfagg.be The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for faster separations and higher flow rates without a significant loss of efficiency compared to HPLC. chromatographyonline.comresearchgate.net

For the enantiomeric separation of primary amines, pure CO2 is often insufficient. Therefore, a polar organic solvent, known as a modifier (e.g., methanol, ethanol), is added to the mobile phase. researchgate.net Similar to HPLC, acidic or basic additives are crucial for achieving good peak shapes and selectivity for amine compounds. chromatographyonline.com A combination of trifluoroacetic acid and triethylamine (B128534) has been shown to be effective for improving chiral recognition on cyclofructan-based CSPs. chromatographyonline.com Polysaccharide-based CSPs are also widely and successfully used in SFC. researchgate.net The screening of different modifiers and additives is a key part of method development in SFC.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Liquid solvents (e.g., Hexane, Acetonitrile, Water) |

| Solvent Consumption | Lower (primarily recycled CO2) | Higher (organic solvents) |

| Analysis Time | Generally faster | Can be slower |

| Column Efficiency | High, allows for high flow rates | High, but limited by backpressure |

| Environmental Impact | Greener, less organic waste | More significant organic waste generation |

| Applicability to Amines | Excellent, with appropriate modifiers and additives | Excellent, with appropriate modifiers and additives |

Absolute Configuration Determination

Once the enantiomers of decahydronaphthalen-1-amine have been separated, it is crucial to determine their absolute configuration (the actual 3D arrangement of atoms at the chiral centers). Several analytical methods can be used for this purpose.

One common approach involves derivatization with a chiral derivatizing agent (CDA). The amine is reacted with a known, enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by achiral chromatography (HPLC or GC). nih.gov The elution order or spectroscopic characteristics (e.g., NMR) of the resulting diastereomers can then be used to deduce the absolute configuration of the original amine, often based on established models. nih.govfrontiersin.org

Chiroptical spectroscopy methods, such as Circular Dichroism (CD), are also powerful tools. These techniques measure the differential absorption of left- and right-circularly polarized light. nih.gov The resulting CD spectrum is unique to a specific enantiomer. By comparing the experimentally measured CD spectrum with that predicted by quantum-mechanical calculations for a specific configuration (e.g., R or S), the absolute configuration can be unambiguously assigned. researchgate.net The formation of a complex between the amine and a CD-sensitive host, such as a dimeric zinc porphyrin, can induce a strong CD signal that is directly correlated to the amine's absolute configuration. columbia.edu

X-ray Crystallography of Diastereomeric Salts

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov The technique provides an unambiguous and precise three-dimensional structure of a compound in its crystalline state. nih.gov For chiral amines like decahydronaphthalen-1-amine, which exist as a racemic mixture (an equal mix of enantiomers), a common strategy involves the formation of diastereomeric salts.

This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. cnr.it Once a pure diastereomeric salt is crystallized, single-crystal X-ray diffraction analysis is performed. The resulting electron density map reveals the precise spatial arrangement of all atoms, confirming the relative configuration of the amine and the known configuration of the resolving agent. This, in turn, allows for the unequivocal assignment of the absolute configuration of the decahydronaphthalen-1-amine enantiomer. nih.gov

Table 1: Principle of Absolute Configuration Determination via X-ray Crystallography

| Step | Description | Outcome |

|---|---|---|

| 1. Salt Formation | A racemic mixture of decahydronaphthalen-1-amine is reacted with a pure enantiomer of a chiral acid (e.g., tartaric acid). | Formation of a mixture of two diastereomeric salts. |

| 2. Separation | The diastereomeric salts are separated based on differences in physical properties, typically through fractional crystallization. | Isolation of a single, pure diastereomeric salt. |

| 3. Crystallization | A high-quality single crystal of the isolated diastereomeric salt is grown. | A suitable crystal for diffraction analysis. |

| 4. X-ray Diffraction | The crystal is subjected to X-ray diffraction analysis. | A diffraction pattern is generated, which is used to calculate the electron density map and determine the 3D molecular structure. |

| 5. Assignment | The known configuration of the chiral resolving agent is used as an internal reference to assign the absolute configuration of the amine. | Unambiguous determination of the (R) or (S) configuration of the decahydronaphthalen-1-amine enantiomer. |

Spectroscopic Methods for Absolute Configuration (e.g., Circular Dichroism)

Alongside X-ray crystallography, several spectroscopic techniques, collectively known as chiroptical methods, are invaluable for assigning the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light.

Circular Dichroism (CD) is a primary technique in this category. youtube.com It measures the difference in absorption between left and right-circularly polarized light by a chiral molecule. A CD spectrum, which plots this differential absorption against wavelength, can exhibit positive or negative peaks known as Cotton effects. youtube.com The sign and intensity of these peaks are characteristic of a specific enantiomer's three-dimensional structure. By comparing the experimentally obtained CD spectrum with spectra predicted through quantum chemical calculations or with the spectra of compounds with known configurations, the absolute configuration can be determined. uantwerpen.be

To enhance the CD signal of molecules like amines, they are often converted into derivatives with strong chromophores or complexed with a "host" molecule, such as a dimeric zinc porphyrin, which acts as a CD-sensitive reporter. columbia.edu The interaction between the chiral amine and the host induces a preferred helicity in the host molecule, resulting in an intense and predictable CD signal that directly correlates to the amine's absolute configuration. columbia.edu

Other related spectroscopic methods include:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. youtube.comuantwerpen.be

Vibrational Circular Dichroism (VCD): This is the infrared analogue of CD, measuring the differential absorption of left and right-circularly polarized infrared radiation. uantwerpen.be

NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid) forms diastereomers that exhibit distinct signals in the NMR spectrum (such as ¹H or ¹⁹F NMR), allowing for stereochemical analysis. frontiersin.orgnih.gov

Table 2: Spectroscopic Methods for Absolute Configuration

| Method | Principle | Application to Decahydronaphthalen-1-amine |

|---|---|---|

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. youtube.com | The amine can be derivatized or complexed to produce a characteristic CD spectrum, allowing for configurational assignment by comparison with standards or calculations. uantwerpen.becolumbia.edu |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light across a range of wavelengths. youtube.com | Provides complementary stereochemical information to CD. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of polarized infrared light. uantwerpen.be | Offers detailed stereochemical information based on the molecule's vibrational modes. |

| NMR Spectroscopy | Forms diastereomeric derivatives with a chiral agent, leading to distinguishable NMR signals for each stereoisomer. nih.gov | Analysis of the chemical shift differences in the NMR spectra of the resulting diastereomers can be used to deduce the absolute configuration. frontiersin.org |

Conformational Analysis of the Decahydronaphthalene Ring System

The decahydronaphthalene, or decalin, ring system is formed by fusing two cyclohexane rings. This fusion can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin, depending on the relative orientation of the hydrogen atoms at the two bridgehead carbons where the rings are joined. pressbooks.publibretexts.org The conformational properties of this ring system are fundamental to understanding the behavior of its derivatives, including decahydronaphthalen-1-amine.

In both isomers, the individual cyclohexane rings adopt a strain-free chair conformation as their most stable arrangement. libretexts.orgyoutube.com

trans-Decalin: In this isomer, the bridgehead hydrogens are on opposite sides of the ring system. The two chair rings are fused via two equatorial bonds. libretexts.orgwikipedia.org This arrangement results in a relatively flat and rigid structure that is "conformationally locked," meaning it cannot undergo the typical chair-flipping process seen in simple cyclohexanes. wikipedia.orgmasterorganicchemistry.com

cis-Decalin: Here, the bridgehead hydrogens are on the same side of the molecule. The fusion involves one axial and one equatorial bond, leading to a bent shape. libretexts.orgyoutube.com Unlike its trans counterpart, cis-decalin is flexible and can undergo a concerted ring-flip, which converts both chair rings into their alternative chair conformations. libretexts.orgwikipedia.org

The trans isomer is energetically more stable than the cis isomer by approximately 2.7 kcal/mol. youtube.commasterorganicchemistry.com This stability difference arises primarily from unfavorable non-bonded interactions (steric strain) within the concave, bent structure of the cis isomer. libretexts.orgmasterorganicchemistry.com

| Relative Stability | Less stable libretexts.org | More stable libretexts.org |

Ring Conformations and Their Influence on Reactivity

The specific conformation adopted by a decalin derivative has a profound impact on its chemical reactivity. slideshare.net The spatial orientation of substituents—whether they are in an axial or equatorial position—is a key determinant of reaction rates and pathways. slideshare.netyoutube.com

In reactions such as E2 eliminations, a specific stereoelectronic requirement must be met: the departing groups must be in an anti-periplanar (180°) arrangement. youtube.com In a cyclohexane-like ring, this typically corresponds to a trans-diaxial orientation of the two groups on adjacent carbons.

In the rigid trans-decalin system, a substituent is fixed in either an axial or equatorial position. Therefore, a reaction requiring a specific orientation may be very fast if the molecule is locked in the correct conformation or extremely slow (or non-existent) if it is not.

Similarly, for nucleophilic substitution reactions (Sₙ2), the nucleophile must attack from the side opposite the leaving group (backside attack). youtube.com The accessibility of this line of attack is heavily influenced by the steric hindrance imposed by the ring's conformation. An axial substituent is generally more sterically hindered to backside attack than an equatorial one.

Impact of the Amine Group on Decalin Conformations

Introducing a substituent, such as an amine group, onto the decalin ring system influences the conformational equilibrium. Like other substituents, the amine group (-NH₂) has steric bulk and will preferentially occupy a position that minimizes steric strain.

In cyclohexane systems, a substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens or groups. drugdesign.org This principle extends to the decalin system.

In a trans-decalin derivative, the position of the amine group is fixed. It will be either axial or equatorial depending on the specific isomer, and this cannot change without breaking bonds.

In a cis-decalin derivative, the amine group's preference for the equatorial position will shift the ring-flip equilibrium. The conformer in which the amine group is equatorial will be favored and thus more populated than the conformer where it is axial. drugdesign.org This preference can significantly alter the molecule's average shape and reactivity compared to the unsubstituted cis-decalin. Studies on related substituted cis-decalins have shown that the equilibrium between conformers is also influenced by factors like solvent polarity. nih.govacs.org

Reaction Mechanisms and Kinetics in Decahydronaphthalen 1 Amine Hydrochloride Chemistry

Mechanistic Pathways of Amine Hydrochloride Reactions

The core of decahydronaphthalen-1-amine (B3056574) hydrochloride's reactivity lies in the behavior of the amine functional group. As a hydrochloride salt, the nitrogen atom's lone pair of electrons is engaged in a bond with a proton, significantly altering its chemical properties compared to the free amine.

In its hydrochloride salt form, the nitrogen atom of decahydronaphthalen-1-amine is protonated, forming a decahydronaphthylammonium ion. This protonation effectively neutralizes the nucleophilic character of the amine. The lone pair of electrons on the nitrogen is no longer available to attack electrophilic centers. Consequently, decahydronaphthalen-1-amine hydrochloride itself is not a competent nucleophile.

For the compound to engage in nucleophilic reactions, such as alkylation or acylation, the ammonium (B1175870) salt must first be deprotonated to regenerate the free amine. mnstate.edumsu.edu This is typically achieved by introducing a base into the reaction mixture. The position of the equilibrium between the salt and the free amine is crucial:

The free amine (C₁₀H₁₇NH₂) is the active nucleophilic species. Its reactivity is characteristic of a primary amine, capable of participating in Sₙ2 reactions with alkyl halides or nucleophilic acyl substitution with acid chlorides and other carboxylic acid derivatives. msu.edumnstate.edu However, the reaction can be complex; if a stoichiometric amount of amine is reacted with an alkyl halide, up to half of the initial amine can be sequestered as the ammonium salt of the acid byproduct (e.g., HBr), rendering it unreactive. msu.edu The use of excess amine or an auxiliary base is often required to drive the reaction to completion by neutralizing the acid produced. mnstate.edumnstate.edu

Proton transfer is the fundamental process governing the activation of the amine hydrochloride. The dynamics of this process involve the transfer of a proton from the ammonium cation (C₁₀H₁₇NH₃⁺) to a base. In aqueous solutions or other protic solvents, solvent molecules themselves can act as proton acceptors or donors, facilitating this transfer.

The rate and efficiency of this proton transfer are dictated by several factors analogous to those seen in other chemical systems:

Acidity and Basicity: The relative pKa values of the decahydronaphthylammonium ion and the base present in the system determine the thermodynamic favorability of the proton transfer.

Hydrogen Bonding: The strength of hydrogen bonds between the ammonium ion, the base, and solvent molecules plays a critical role. Stronger hydrogen bonding to the ammonium ion by the solvent can stabilize the salt form, potentially slowing the rate of deprotonation. nih.gov

Molecular Conformation: The steric environment around the ammonium group can influence the accessibility of the proton to a base, thereby affecting the kinetics of the transfer. nih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter that can dramatically influence both the rate and the outcome of reactions involving this compound. The solvent's properties affect the solubility of the salt, the position of the acid-base equilibrium, and the stability of transition states.

The polarity and protic nature of the solvent have a profound impact on the system.

Polar Protic Solvents (e.g., water, methanol): These solvents are effective at solvating both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. This strong solvation stabilizes the ionic salt form, potentially disfavoring the formation of the free amine. However, their ability to act as proton donors and acceptors can also facilitate the proton transfer necessary for the reaction to proceed. researchgate.net Studies on other amines have shown that reactivities can be significantly lower in water compared to aprotic solvents. researchgate.net

Nonpolar Solvents (e.g., hexane (B92381), toluene): Amine hydrochloride salts generally have very low solubility in nonpolar solvents, which often precludes their use in homogeneous reactions unless phase-transfer catalysts are employed.

The table below summarizes the expected influence of different solvent types on key aspects of reactivity.

| Solvent Type | Polarity | Proton-Donating Capacity | Solubility of Salt | Stabilization of Free Amine | Effect on Nucleophilic Reaction Rate |

| Polar Protic | High | High | High | Low (solvates salt) | Can be slow due to salt stabilization |

| Polar Aprotic | High | None | Moderate | Moderate | Generally favorable |

| Nonpolar | Low | None | Very Low | High (relative to salt) | Impractical for homogeneous reactions |

Beyond general polarity, specific molecular interactions between the solvent and the decahydronaphthylammonium chloride are crucial. Protic solvents form directed hydrogen bonds with both the N-H protons of the cation and the chloride anion. This solvation shell must be disrupted for the free amine to become available and for it to react with an electrophile, adding an energetic barrier to the reaction.

In some cases, the solvent can directly determine the reaction pathway. For instance, studies on the reactions of lithium dialkylaminoborohydrides with alkyl halides have shown that the choice between THF and dioxane can switch the major product from reduction to amination. latech.edu This highlights that specific coordination of the solvent to reactive species can favor one transition state over another. While not directly studying this compound, these findings underscore the power of specific solvent interactions to control reaction outcomes.

Kinetic Studies of Key Transformation Reactions

While specific kinetic data for transformation reactions of this compound are not widely published, the principles of amine reactivity allow for a detailed projection of its kinetic behavior. Kinetic studies would typically focus on fundamental transformations like N-alkylation or N-acylation, measuring second-order rate constants (k₂) under various conditions.

The rate of such a reaction would be described by the equation:

Since the concentration of the active nucleophile, the free amine (C₁₀H₁₇NH₂), is dependent on the equilibrium with the hydrochloride salt, the observed reaction rate can be complex. The kinetics are often influenced by temperature and solvent composition, which can shift the primary reaction pathway. For example, in related systems, amination is favored at lower temperatures, while other pathways like reduction can begin to compete at higher temperatures. latech.edu

The following table illustrates hypothetical kinetic data for the reaction of decahydronaphthalen-1-amine with an electrophile (e.g., Methyl Iodide), demonstrating the expected impact of reaction conditions based on general chemical principles. latech.edu

| Entry | Solvent | Temperature (°C) | Base | Expected Predominant Reaction | Relative Rate Constant (k_rel) |

| 1 | Acetonitrile (B52724) | 25 | Triethylamine (B128534) | N-Alkylation | 1.0 |

| 2 | Acetonitrile | 60 | Triethylamine | N-Alkylation | ~2.5 |

| 3 | Methanol (B129727) | 25 | Triethylamine | N-Alkylation | ~0.4 |

| 4 | Acetonitrile | 25 | None | No Reaction | 0 |

This illustrative data shows that the reaction rate is expected to increase with temperature (Entry 2 vs. 1) due to standard kinetic principles. A switch to a polar protic solvent like methanol (Entry 3) might decrease the rate by stabilizing the inactive salt form. The absence of a base (Entry 4) would prevent the formation of the nucleophilic free amine, halting the reaction. mnstate.edumsu.edu

Reaction Rate Determinations

The determination of reaction rates for processes involving amines like Decahydronaphthalen-1-amine is crucial for understanding reaction mechanisms and optimizing synthetic protocols. The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the solvent used. For amines, common reactions include N-alkylation and N-acylation, which are types of nucleophilic substitution reactions.

The kinetics of such reactions are typically determined by monitoring the change in concentration of a reactant or product over time. This can be achieved using various analytical techniques, including spectroscopy (UV-Vis, NMR) and chromatography (GC, HPLC). The data obtained is then used to derive a rate law, which mathematically expresses the reaction rate as a function of the concentration of each reactant.

For instance, the N-alkylation of a secondary amine, which is structurally analogous to decahydronaphthalen-1-amine, with an alkyl halide often follows second-order kinetics. The rate law for such a reaction can be expressed as:

Rate = k[Amine][Alkyl Halide]

Here, k is the rate constant, a proportionality constant that is specific to the reaction and the conditions under which it is run.

A common challenge in the N-alkylation of primary or secondary amines is over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts. The relative rates of the initial alkylation and subsequent alkylations are key to controlling the product distribution. For example, in the N-alkylation of some primary amines, the rate constant for the formation of the tertiary amine (k2) can be significant relative to the rate constant for the formation of the secondary amine (k1). A study on the N-alkylation of primary amines with various alkylating agents found that the ratio of k2/k1 can vary significantly depending on the electrophile, with ratios observed around 0.50 for propylene (B89431) oxide, 0.026 for methyl acrylate, and 0.0072 for acrylonitrile (B1666552) at room temperature. nih.gov This indicates that the structure of the alkylating agent plays a crucial role in the selectivity of the reaction.

To provide a tangible example of how reaction rate data is presented, the following table shows kinetic data for a representative SN2 reaction between piperidine (B6355638), a simple cyclic secondary amine, and 2,4-dinitrochlorobenzene in ethanol (B145695) at various temperatures. This system is a useful model for understanding the nucleophilic behavior of a cyclic amine.

| Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|

| 20 | 4.3 x 10⁻⁴ |

| 30 | 9.5 x 10⁻⁴ |

| 40 | 1.9 x 10⁻³ |

| 50 | 3.8 x 10⁻³ |

This data is for the reaction of piperidine with 2,4-dinitrochlorobenzene and is intended to be illustrative of the type of kinetic data obtained for reactions of cyclic amines.

Activation Energy Profiling

The activation energy (Ea) is the minimum energy required for a reaction to occur. It represents the energy barrier that must be overcome for reactants to be converted into products. The activation energy can be determined experimentally by measuring the rate constant of a reaction at different temperatures and then using the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea*/R, from which the activation energy can be calculated.

For reactions involving this compound, the activation energy will be influenced by several factors, including the steric hindrance around the nitrogen atom, the electronic properties of the reactants, and the nature of the solvent. The decahydronaphthalene (B1670005) ring system is conformationally rigid, and the stereochemistry of the amine group (axial vs. equatorial) could influence the accessibility of the nitrogen lone pair, thereby affecting the activation energy for its reactions.

Another important reaction for amines is the Hofmann elimination, which occurs when a quaternary ammonium salt is heated with a strong base. This E2 reaction proceeds through a transition state where a beta-hydrogen is abstracted by the base, leading to the formation of an alkene and a tertiary amine. The activation energy for this process is influenced by the stability of the transition state, which is affected by steric interactions. The bulky quaternary ammonium group often directs the elimination to form the less substituted alkene (Hofmann's rule), as the transition state leading to this product is sterically less hindered and therefore has a lower activation energy.

The following table provides hypothetical activation energy data for different reaction types that a cyclic amine like Decahydronaphthalen-1-amine could undergo. These values are illustrative and based on typical ranges for such reactions.

| Reaction Type | Reactants | Plausible Activation Energy (kJ/mol) |

|---|---|---|

| N-Alkylation (SN2) | Amine + Methyl Iodide | 50 - 70 |

| N-Acylation | Amine + Acetyl Chloride | 40 - 60 |

| Hofmann Elimination (E2) | Quaternary Ammonium Hydroxide | 80 - 120 |

These are representative values for analogous systems and are intended for illustrative purposes.

Computational Chemistry and Theoretical Studies of Decahydronaphthalen 1 Amine Hydrochloride

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For Decahydronaphthalen-1-amine (B3056574) hydrochloride, such studies would be invaluable.

Electronic Structure Elucidation

The electronic structure, which includes the arrangement of electrons in molecular orbitals, fundamentally governs a molecule's reactivity, spectroscopic properties, and geometry. Without dedicated quantum chemical calculations, descriptions of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap for Decahydronaphthalen-1-amine hydrochloride remain speculative.

Charge Distribution Analysis

An analysis of the charge distribution would reveal the localization of partial positive and negative charges across the molecule. This information is critical for understanding intermolecular interactions, including how the molecule interacts with biological targets or solvents. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would typically be employed to quantify these charges, but no such data is available for this compound.

Energy Minimization and Conformational Energetics

The decahydronaphthalene (B1670005) ring system is known for its complex stereochemistry, including the existence of cis and trans isomers, as well as various chair and boat conformations. Energy minimization calculations would identify the most stable three-dimensional structure of this compound. Furthermore, a detailed conformational analysis would map the energy landscape of different spatial arrangements of the atoms, providing insight into the molecule's flexibility and the relative energies of its various conformers. In the absence of such studies, the preferred conformation and the energy barriers between different isomers are unknown.

Molecular Dynamics Simulations: Uncharted Territory

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering a deeper understanding of their interactions and movements in a simulated environment.

Dynamic Behavior of the Amine Hydrochloride

MD simulations would also illuminate the dynamic motions of the this compound molecule itself. This includes the flexibility of the bicyclic ring system, the rotational dynamics of the amine group, and the interactions between the cation and the chloride anion in solution. Such simulations could provide insights into the stability of the ion pair and its dissociation in different solvents.

Reaction Pathway Modeling

Reaction pathway modeling for the synthesis of this compound involves the computational exploration of the potential energy surface (PES) to identify the most plausible routes from reactants to products. This modeling is crucial for understanding the thermodynamics and kinetics of the reactions involved.

Transition State Characterization

A critical aspect of reaction pathway modeling is the characterization of transition states, which are the highest energy points along the reaction coordinate. The geometry and energy of these transient species determine the activation energy and, consequently, the rate of a chemical reaction. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition states. For the synthesis of Decahydronaphthalen-1-amine, this involves modeling the key bond-forming and bond-breaking steps.

For instance, in the reductive amination of a decahydronaphthalene precursor, the transition state for the imine formation and the subsequent hydrogenation can be computationally modeled. The table below illustrates hypothetical energetic data for such a transition state characterization.

| Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Imine Formation | Decalone + Ammonia (B1221849) | [Decalone---NH3]‡ | Iminodecahydronaphthalene + H2O | 25.3 | -5.2 |

| Hydrogenation | Iminodecahydronaphthalene + H2 | [Iminodecahydronaphthalene---H2]‡ | Decahydronaphthalen-1-amine | 15.8 | -20.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Mechanism Elucidation via Computational Methods

By mapping the entire reaction pathway, including all intermediates and transition states, computational methods can elucidate the detailed step-by-step mechanism of a reaction. This provides a deeper understanding than what can often be achieved through experimental means alone. For the synthesis of this compound, computational studies can distinguish between different possible mechanisms, such as a concerted or a stepwise pathway for the addition of ammonia and hydrogen. The calculated energy profiles for competing pathways can reveal the most favorable reaction mechanism under specific conditions.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling leverages computational chemistry to forecast the outcome of chemical reactions, including their reactivity and selectivity. This is particularly valuable in complex organic syntheses where multiple products can be formed.

Prediction of Stereoselectivity

The synthesis of Decahydronaphthalen-1-amine can result in multiple stereoisomers due to the presence of chiral centers in the decahydronaphthalene ring system. Predicting and controlling the stereoselectivity of this reaction is a significant challenge. Computational models can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed through the lower energy transition state is predicted to be the major product.

Machine learning models, trained on datasets of stereoselective reactions, have also emerged as powerful tools for predicting stereoselectivity. Current time information in Edmonton, CA. These models can identify subtle relationships between the structure of the reactants, catalysts, and the stereochemical outcome.

The following table presents a hypothetical comparison of computationally predicted and experimentally observed stereoselectivity for a reaction forming Decahydronaphthalen-1-amine.

| Stereoisomer | Transition State Energy (kcal/mol) | Predicted Ratio | Experimental Ratio |

| cis-isomer | 18.2 | 95 | 92 |

| trans-isomer | 20.5 | 5 | 8 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Screening for Novel Reactions

Computational chemistry can be employed to screen for novel reactions for the synthesis or functionalization of this compound. By computationally evaluating the feasibility of a wide range of potential reactions, researchers can prioritize the most promising candidates for experimental investigation. This in silico screening can accelerate the discovery of new synthetic methodologies and novel derivatives of the target compound. This approach can involve high-throughput computational screening of different catalysts, solvents, and reaction conditions to identify optimal parameters for a desired transformation.

Advanced Analytical Methodologies for Decahydronaphthalen 1 Amine Hydrochloride Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Decahydronaphthalen-1-amine (B3056574) hydrochloride. It provides detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons in the Decahydronaphthalen-1-amine hydrochloride molecule. The ¹H NMR spectrum would be expected to show a complex series of multiplets in the aliphatic region, corresponding to the protons of the decahydronaphthalene (B1670005) ring system. The proton attached to the nitrogen atom would likely appear as a broad signal due to proton exchange and coupling with the nitrogen nucleus. The chemical shifts of the protons are influenced by their local electronic environment and spatial orientation.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals would be observed for the ten carbons of the decahydronaphthalene ring and any associated functional groups. The carbon atom bonded to the amino group would be significantly deshielded and appear at a characteristic downfield chemical shift.

Two-dimensional (2D) NMR experiments are employed to further resolve the complex structure and assign the signals unambiguously. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to trace the connectivity of the protons within the fused ring system. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. This information is vital for piecing together the complete molecular structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on related structures and general principles of NMR spectroscopy. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 2.5 - 3.5 | 50 - 60 |

| Ring H (axial) | 0.8 - 1.5 | 20 - 45 |

| Ring H (equatorial) | 1.6 - 2.2 | 20 - 45 |

| Bridgehead H | 1.0 - 1.8 | 30 - 40 |

| N -H₃⁺ | 7.5 - 8.5 (broad) | N/A |

Decahydronaphthalen-1-amine can exist as multiple stereoisomers due to the presence of chiral centers in the decahydronaphthalene ring system. Determining the absolute and relative stereochemistry is critical. Chiral shift reagents, typically lanthanide complexes, can be used to differentiate between enantiomers in an NMR spectrum. researchgate.net These reagents form diastereomeric complexes with the chiral amine, leading to different chemical shifts for the corresponding protons and carbons of the two enantiomers. researchgate.net This separation of signals allows for the determination of enantiomeric excess and can aid in the assignment of the absolute configuration when compared to standards of known stereochemistry. researchgate.net

While solution-state NMR is commonly used, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid, crystalline form. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution ¹³C spectra of solid samples. nih.gov These spectra can reveal information about polymorphism, as different crystalline forms of the hydrochloride salt will exhibit distinct chemical shifts and peak multiplicities. nih.gov Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion, providing insights into the crystal packing. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular weight of the Decahydronaphthalen-1-amine cation. nih.gov By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition of the ion. nih.govresearchgate.net This is a critical step in confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. For this compound, the analysis would be performed on the free amine after removal of the HCl, or by observing the protonated molecule [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for the Decahydronaphthalen-1-amine Cation ([C₁₀H₁₉N+H]⁺)

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀N⁺ |

| Calculated Exact Mass | 154.1596 |

| Observed m/z (Hypothetical) | 154.1594 |

| Mass Accuracy (ppm) | -1.3 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated Decahydronaphthalen-1-amine molecule. nih.gov In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. nih.gov The analysis of these fragment ions provides valuable structural information. nih.gov For Decahydronaphthalen-1-amine, characteristic fragmentation patterns would be expected, such as the loss of ammonia (B1221849) (NH₃) from the protonated molecule, and various cleavages of the decahydronaphthalene ring system. nih.gov These fragmentation patterns serve as a fingerprint for the molecule and can be used for its identification in complex mixtures. nih.govnih.gov

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the case of this compound, XRD, particularly single-crystal XRD, provides invaluable information about its three-dimensional structure, including the absolute configuration of its stereocenters and the arrangement of molecules in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. mdpi.comnih.gov For this compound, which possesses multiple chiral centers, obtaining a single crystal of suitable quality is the first critical step. The process involves diffracting X-rays off the regularly spaced atoms of the crystal lattice, producing a unique diffraction pattern. Analysis of this pattern allows for the elucidation of the crystal structure, including bond lengths, bond angles, and the spatial arrangement of atoms.

The determination of the absolute configuration is crucial for understanding the molecule's biological activity. The presence of the hydrochloride salt is advantageous for this analysis, as the chloride ion can act as a strong anomalous scatterer, aiding in the unambiguous assignment of the stereochemistry. In the crystal structure of an amine hydrochloride, a charge-assisted hydrogen bond almost invariably forms between the amine cation and the chloride ion, which is a significant factor in the crystal's stability.

While specific crystallographic data for this compound is not publicly available, analysis of similar bicyclic amine hydrochlorides, such as amantadine (B194251) hydrochloride, provides a reference for the type of information that can be obtained. cambridge.org The table below summarizes typical crystallographic data that would be determined from a single-crystal XRD analysis.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD of an Amine Hydrochloride

| Parameter | Example Data (Amantadine Hydrochloride) | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | C2/c | Describes the symmetry of the crystal lattice. |

| a (Å) | 20.279 | Unit cell dimension along the a-axis. |

| b (Å) | 11.171 | Unit cell dimension along the b-axis. |

| c (Å) | 9.759 | Unit cell dimension along the c-axis. |

| β (°) | 109.00 | The angle between the a and c axes. |

| Volume (ų) | 2087.9 | The volume of the unit cell. |

| Z | 8 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.16 | The theoretical density of the crystal. |

Data for Amantadine Hydrochloride from Reference cambridge.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a key analytical tool for identifying functional groups and gaining insights into the molecular structure of a compound. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be probed by IR radiation or inelastic scattering of monochromatic light (Raman).

Functional Group Identification and Structural Insights

For this compound, IR and Raman spectroscopy can confirm the presence of the amine and hydrochloride functionalities and provide information about the decahydronaphthalene core. The spectra of the parent hydrocarbon, decahydronaphthalene, show characteristic C-H stretching and bending vibrations. chemicalbook.comnist.gov The introduction of the amine hydrochloride group will introduce new, distinct vibrational modes.

Key expected vibrational modes for this compound:

N-H Stretching: The ammonium salt (-NH3+) will exhibit broad and strong absorptions in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding with the chloride ion.

N-H Bending: Asymmetric and symmetric bending vibrations of the -NH3+ group are expected in the region of 1600-1500 cm⁻¹.